Cas no 921106-51-6 (N-{5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide)

N-{5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide structure
921106-51-6 structure
Product name:N-{5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide
CAS No:921106-51-6
MF:C13H15N3O2S
Molecular Weight:277.342101335526
CID:6127386
PubChem ID:7502111

N-{5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide 化学的及び物理的性質

名前と識別子

    • N-{5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide
    • Benzamide, N-[[5-[(1-methylethyl)thio]-1,3,4-oxadiazol-2-yl]methyl]-
    • N-((5-(isopropylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
    • 921106-51-6
    • N-[(5-propan-2-ylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
    • F1885-0011
    • N-{[5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
    • AKOS024617557
    • インチ: 1S/C13H15N3O2S/c1-9(2)19-13-16-15-11(18-13)8-14-12(17)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17)
    • InChIKey: MJJUTGXAHHREIL-UHFFFAOYSA-N
    • SMILES: C(NCC1=NN=C(SC(C)C)O1)(=O)C1=CC=CC=C1

計算された属性

  • 精确分子量: 277.08849790g/mol
  • 同位素质量: 277.08849790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 296
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.3Ų
  • XLogP3: 2.2

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 12.22±0.46(Predicted)

N-{5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1885-0011-4mg
N-{[5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
921106-51-6 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F1885-0011-2mg
N-{[5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
921106-51-6 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F1885-0011-5μmol
N-{[5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
921106-51-6 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F1885-0011-1mg
N-{[5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
921106-51-6 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F1885-0011-10μmol
N-{[5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
921106-51-6 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F1885-0011-15mg
N-{[5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
921106-51-6 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F1885-0011-10mg
N-{[5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
921106-51-6 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F1885-0011-5mg
N-{[5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
921106-51-6 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F1885-0011-2μmol
N-{[5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
921106-51-6 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F1885-0011-3mg
N-{[5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
921106-51-6 90%+
3mg
$94.5 2023-05-17

N-{5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide 関連文献

N-{5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamideに関する追加情報

Comprehensive Overview of N-{5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide (CAS No. 921106-51-6)

N-{5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide (CAS No. 921106-51-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a 1,3,4-oxadiazole core and a benzamide moiety, making it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold, given its structural similarity to other heterocyclic compounds known for their therapeutic properties.

The compound's propan-2-ylsulfanyl (isopropylthio) substituent enhances its lipophilicity, which is crucial for improving membrane permeability in drug delivery systems. Recent studies highlight its relevance in addressing antimicrobial resistance, a global health concern, due to its potential to inhibit bacterial enzymes. Additionally, its oxadiazole ring is being explored for anticancer activity, aligning with the growing demand for novel oncology treatments.

From a synthetic chemistry perspective, CAS No. 921106-51-6 serves as a versatile intermediate. Its benzamide group allows for further derivatization, enabling the development of small-molecule inhibitors targeting protein-protein interactions. This aligns with current trends in precision medicine, where tailored compounds are designed to modulate specific biological pathways. The compound's stability under physiological conditions also makes it suitable for in vivo studies.

Environmental scientists are investigating N-{5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide for its biodegradability, responding to the increasing focus on green chemistry. Its sulfur-containing group may facilitate enzymatic degradation, reducing ecological persistence. This aspect is critical for agrochemical formulations, where sustainability is a key driver of innovation.

In material science, the compound's heterocyclic architecture contributes to its potential use in organic electronics. Its electron-rich oxadiazole ring could serve as a building block for conductive polymers, addressing the demand for lightweight, flexible materials in wearable technology. This intersection of chemistry and engineering highlights its multidisciplinary appeal.

Analytical challenges associated with CAS No. 921106-51-6, such as chromatographic separation and spectral characterization, have spurred advancements in high-throughput screening techniques. These methodologies are essential for accelerating drug discovery pipelines, a topic frequently searched by pharmaceutical professionals seeking process optimization strategies.

The compound's nomenclature, particularly the long-tail keyword "N-{5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide," reflects the IUPAC naming conventions that chemists often query when verifying structural authenticity. This precision is vital for patent applications and regulatory submissions, areas where accurate chemical identification is paramount.

Emerging computational approaches, including molecular docking and QSAR modeling, are being applied to predict the compound's interactions with biological targets. Such in silico analyses complement wet-lab experiments, resonating with the scientific community's interest in AI-driven drug design. These techniques help prioritize the most promising derivatives for synthesis.

Quality control protocols for 921106-51-6 emphasize the need for rigorous impurity profiling, a subject of frequent searches by quality assurance specialists. Advanced techniques like LC-MS and NMR spectroscopy ensure batch-to-batch consistency, particularly for scale-up production in contract manufacturing organizations (CMOs).

Future research directions may explore the compound's role in combination therapies, leveraging its synergistic effects with existing drugs. This approach aligns with the paradigm shift toward polypharmacology, where multi-target engagement is pursued to enhance therapeutic outcomes. Such investigations could position N-{5-(propan-2-ylsulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide as a cornerstone in next-generation treatment regimens.

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